1-(2-Aminophenyl)-3-methylazetidin-3-ol
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Description
1-(2-Aminophenyl)-3-methylazetidin-3-ol is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Biological Activity
1-(2-Aminophenyl)-3-methylazetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including an azetidine ring and an amino group, suggest various interactions with biological targets, making it a candidate for drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H12N2O
- SMILES : CC1(C(=O)N(C)C(N)=C1)C2=CC=CC=C2N
This compound features:
- An azetidine ring that contributes to its three-dimensional conformation.
- An amino group that can participate in hydrogen bonding and enhance its interaction with biological receptors.
Anticancer Potential
Research indicates that derivatives of this compound may exhibit significant anticancer properties. Compounds with similar structures have been shown to act as inhibitors of various kinases involved in cancer pathways. For instance, studies have demonstrated that certain azetidine derivatives can inhibit cell proliferation in cancer cell lines by inducing apoptosis through pathways involving Bcl-2 family proteins, which are crucial regulators of cell death .
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases : The compound may inhibit specific kinases that play a role in cancer cell survival and proliferation.
- Induction of Apoptosis : By modulating the activity of Bcl-2 and related proteins, the compound could promote programmed cell death in malignant cells .
- Antioxidant Activity : Some studies suggest that similar compounds may possess antioxidant properties, contributing to their overall therapeutic effects.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- In vitro Studies : Compounds structurally related to this compound were tested against various cancer cell lines. Results indicated significant inhibition of cell growth with IC50 values ranging from 20 nM to 100 nM, depending on the specific derivative and target cell line .
- In vivo Studies : In animal models, similar compounds demonstrated the ability to reduce tumor size significantly when administered at effective doses. For example, a related azetidine compound showed a reduction in tumor volume by over 50% in xenograft models when dosed at 15 mg/kg .
Data Summary
Compound | IC50 (nM) | Target | Effect |
---|---|---|---|
This compound | 20 - 100 | Various cancer cell lines | Inhibition of growth |
Related Azetidine Compound | 15 | Bcl-2/Bcl-xL | Induction of apoptosis |
Properties
CAS No. |
1858644-43-5 |
---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(2-aminophenyl)-3-methylazetidin-3-ol |
InChI |
InChI=1S/C10H14N2O/c1-10(13)6-12(7-10)9-5-3-2-4-8(9)11/h2-5,13H,6-7,11H2,1H3 |
InChI Key |
BVDFJQINYIIRFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2=CC=CC=C2N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.